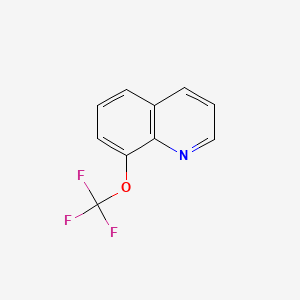

8-(Trifluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNPNPJDOVWGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethoxy)quinoline

Abstract

The trifluoromethoxy (-OCF₃) group is a paramount substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Its incorporation into privileged scaffolds like the quinoline core is of significant interest for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic pathways to 8-(trifluoromethoxy)quinoline, a molecule of considerable interest. We will explore two primary strategies: the direct O-trifluoromethylation of the readily available 8-hydroxyquinoline and a de novo construction of the quinoline ring system from a pre-functionalized aniline precursor via the Skraup synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying chemical principles and strategic considerations for each approach.

Introduction: The Significance of the Trifluoromethoxy Group in Quinoline Scaffolds

The quinoline framework is a cornerstone in drug discovery, forming the structural basis for a wide range of pharmaceuticals.[2] The trifluoromethoxy group, often considered a "super-methoxy" group, offers a unique combination of electronic and steric properties. Unlike a methoxy group, the -OCF₃ group is strongly electron-withdrawing and is significantly more lipophilic. These attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of this compound, therefore, represents a key step in accessing a novel chemical space for drug development and material science.

Strategic Overview: Two Convergent Pathways

The synthesis of this compound can be approached from two mechanistically distinct directions. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions.

-

Pathway A: Direct Functionalization. This strategy leverages the commercially available and inexpensive 8-hydroxyquinoline as a direct precursor. The core transformation is the formation of an aryl-OCF₃ bond, a notoriously challenging but increasingly feasible transformation.

-

Pathway B: De Novo Ring Construction. This approach builds the quinoline ring from the ground up, using a precursor that already contains the trifluoromethoxy group. The classic Skraup synthesis is a robust and well-established method for this type of transformation.

The logical flow of these two distinct synthetic strategies is outlined below.

Figure 1: High-level comparison of the two primary synthetic strategies for this compound.

Pathway A: Direct O-Trifluoromethylation of 8-Hydroxyquinoline

The most conceptually straightforward route to this compound is the direct conversion of the hydroxyl group of 8-hydroxyquinoline. This approach is attractive due to the low cost and high availability of the starting material. However, the formation of the Ar-OCF₃ bond requires specialized reagents and conditions to overcome the challenges associated with the high bond energy of C-F bonds and the reactivity of the trifluoromethyl moiety.

Method 1: Oxidative Desulfurization-Fluorination of a Xanthate Intermediate

This powerful method transforms a hydroxyl group into a trifluoromethoxy group in a two-step sequence. First, the phenol is converted to a xanthate. Then, the xanthate is subjected to oxidative desulfurization-fluorination.

Causality Behind Experimental Choices:

-

Xanthate Formation: The conversion of the hydroxyl group to a xanthate (R-OCS₂Me) provides a reactive handle for the subsequent fluorination. This step is typically high-yielding and uses common reagents.

-

Oxidative Fluorination: The use of a fluoride source like pyridine-HF in combination with an oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin) is crucial. The oxidant facilitates the desulfurization, while the fluoride source provides the fluorine atoms for the formation of the -CF₃ group. While effective, this method often requires specialized equipment to handle the corrosive HF-pyridine complex.[3]

Figure 2: Reaction schematic for the synthesis of this compound via a xanthate intermediate.

Experimental Protocol: Oxidative Desulfurization-Fluorination

Step 1: Synthesis of S-methyl O-(quinolin-8-yl) carbonodithioate (Xanthate)

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 8-hydroxyquinoline (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the resulting solution back to 0 °C and add carbon disulfide (1.5 eq.) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Add methyl iodide (1.2 eq.) and continue stirring for an additional 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired xanthate.

Step 2: Oxidative Desulfurization-Fluorination

(Caution: This reaction involves hydrogen fluoride-pyridine, which is highly corrosive and toxic. It should only be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment, including neoprene or butyl rubber gloves.)

-

In a fluoropolymer reaction vessel, dissolve the 8-quinolyl xanthate (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to -78 °C and slowly add hydrogen fluoride-pyridine (70% HF, ~10 eq. of HF).

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.0 eq.) portion-wise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 8-Hydroxyquinoline | [4] |

| Key Reagents | CS₂, MeI, HF-Pyridine, DBDMH | [3] |

| Yield (Overall) | Modest to Good (Estimated 40-60%) | [3] |

| Purity | >95% after chromatography | N/A |

Table 1: Summary of quantitative data for the oxidative desulfurization-fluorination pathway.

Pathway B: De Novo Synthesis via Skraup Reaction

An alternative and highly reliable strategy is to construct the quinoline ring system with the trifluoromethoxy group already installed on the aromatic precursor. The Skraup synthesis, which involves the reaction of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent, is a classic and powerful method for quinoline synthesis.[5]

Synthesis of the Key Precursor: 2-Amino-3-(trifluoromethoxy)aniline

The primary challenge for this pathway is the synthesis of the starting material, 2-amino-3-(trifluoromethoxy)aniline. A plausible route begins with the commercially available 2-nitrophenol.

Causality Behind Experimental Choices:

-

O-Trifluoromethylation of 2-Nitrophenol: The direct trifluoromethoxylation of 2-nitrophenol is a critical step. Modern methods using electrophilic trifluoromethylating reagents or photoredox catalysis could be employed. However, a more classical approach involves conversion to a trichloromethoxy group followed by a Swarts reaction.[1]

-

Nitro Group Reduction: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Figure 3: Simplified mechanism of the Skraup synthesis for this compound.

Experimental Protocol: Skraup Synthesis

Step 1: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene

(This is a representative procedure; other trifluoromethoxylation methods may be applicable.)

-

React 2-nitrophenol with thiophosgene, followed by chlorination to yield 1-(trichloromethoxy)-2-nitrobenzene.

-

Subject the trichloromethyl ether to fluorination using antimony trifluoride with a catalytic amount of antimony pentachloride (Swarts reaction) to yield 1-nitro-2-(trifluoromethoxy)benzene.[1]

Step 2: Synthesis of 2-(Trifluoromethoxy)aniline

-

In a Parr hydrogenation apparatus, dissolve 1-nitro-2-(trifluoromethoxy)benzene (1.0 eq.) in ethanol.

-

Add palladium on carbon (10 wt. %, 0.02 eq.).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 2-(trifluoromethoxy)aniline, which can often be used without further purification.

Step 3: Skraup Cyclization to this compound

(Caution: The Skraup reaction is highly exothermic and can be violent if not properly controlled. The reaction should be carried out behind a safety shield.)

-

To a mixture of 2-(trifluoromethoxy)aniline (1.0 eq.) and glycerol (3.0 eq.), carefully add concentrated sulfuric acid (2.5 eq.) dropwise with cooling in an ice bath.

-

Add nitrobenzene (0.5 eq.) as the oxidizing agent.

-

Heat the mixture cautiously to 120-130 °C. Once the exothermic reaction begins, remove the external heating and monitor the temperature. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

-

After the initial exotherm subsides, heat the mixture at 130-140 °C for 3 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Make the solution alkaline by the slow addition of 30% aqueous sodium hydroxide, ensuring the temperature is controlled.

-

Perform a steam distillation to remove the excess nitrobenzene and any aniline by-products.

-

Extract the remaining aqueous solution with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

| Parameter | Value | Reference |

| Key Precursor | 2-(Trifluoromethoxy)aniline | [1] |

| Cyclization Method | Skraup Synthesis | [5] |

| Yield (Overall) | Good (Estimated 60-75%) | [5] |

| Purity | >98% after distillation | N/A |

Table 2: Summary of quantitative data for the de novo Skraup synthesis pathway.

Comparative Analysis and Conclusion

Both pathways presented offer viable routes to this compound, each with distinct advantages and challenges.

-

Pathway A (Direct O-Trifluoromethylation): This route is more convergent and begins from a very cheap starting material. However, it requires specialized and hazardous reagents (HF-pyridine) and the yields can be modest for heteroaromatic substrates.[3] Modern advancements in photoredox catalysis may offer milder alternatives in the future, but these are still under development for this specific substrate class.

-

Pathway B (De Novo Synthesis): This pathway is longer but relies on more traditional and often higher-yielding reactions. The Skraup synthesis is a robust and scalable method. The main bottleneck is the synthesis of the trifluoromethoxy-substituted aniline precursor. However, once this precursor is in hand, the subsequent cyclization is generally efficient.

For laboratory-scale synthesis where access to specialized fluorination equipment may be limited, the de novo Skraup synthesis represents a more practical and reliable approach, provided the precursor can be synthesized or procured. For industrial-scale production, the direct O-trifluoromethylation of 8-hydroxyquinoline would be highly desirable due to its atom economy, and further process development in this area is warranted.

This guide provides the foundational knowledge and detailed protocols for researchers to embark on the synthesis of this compound, a molecule with significant potential in the ongoing quest for novel chemical entities in medicine and materials science.

References

- Betti, M. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- ChemScene. 2-Amino-3,5-bis(trifluoromethyl)phenol. ChemScene.

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]

- Google Patents. CN108409653A - 8-(Trifluoromethyl)The synthetic method of quinoline-3-carboxylic acid.

- ACS Publications. Photoredox Catalysis in Organic Chemistry. American Chemical Society.

- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Organic & Biomolecular Chemistry (RSC Publishing).

- PubMed Central (PMC). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- ACS Publications. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. American Chemical Society.

- Google Patents. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

- Organic & Biomolecular Chemistry (RSC Publishing). Direct C4–H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis. The Royal Society of Chemistry.

- HETEROCYCLES. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.

- Tokyo Chemical Industry Co., Ltd. 8-Bromoquinoline. Tokyo Chemical Industry Co., Ltd..

- Benchchem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- Beilstein Journals.

-

PubMed Central (PMC). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health. [Link]

- Wikipedia. 8-Hydroxyquinoline. Wikipedia.

- PubMed. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis.

- Wikipedia. 2-Aminophenol. Wikipedia.

Sources

An In-Depth Technical Guide to 8-(Trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Quinoline Scaffolds

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The strategic functionalization of the quinoline nucleus is a key approach in drug discovery to modulate a compound's physicochemical and pharmacokinetic profiles. Among the various substituents, the trifluoromethoxy (-OCF₃) group has garnered significant attention. Unlike the related trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high metabolic stability, increased lipophilicity, and distinct electronic properties that can profoundly influence a molecule's interaction with biological targets.[3]

This technical guide provides a comprehensive overview of 8-(Trifluoromethoxy)quinoline, a key building block for the synthesis of novel bioactive molecules. While direct data for the parent compound is limited, this guide draws upon available information for closely related analogs to provide insights into its synthesis, properties, and potential applications, with a particular focus on its relevance to drug development.

Physicochemical Properties of Trifluoromethoxy-Substituted Quinolines

The introduction of a trifluoromethoxy group at the 8-position of the quinoline ring is expected to significantly impact its physical and chemical characteristics. The following table summarizes key physicochemical properties of a closely related analog, 4-Chloro-8-(trifluoromethoxy)quinoline, to provide an estimation of the expected properties of the parent compound.

| Property | Value (for 4-Chloro-8-(trifluoromethoxy)quinoline) | Reference |

| CAS Number | 40516-42-5 | [4] |

| Molecular Formula | C₁₀H₅ClF₃NO | [4] |

| Molecular Weight | 247.60 g/mol | [4] |

| XLogP3 | 4.2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

The high XLogP3 value suggests that this compound will exhibit significant lipophilicity, a property that can enhance membrane permeability and oral bioavailability.

Synthesis of the this compound Scaffold

The synthesis of trifluoromethyl and trifluoromethoxy-substituted quinolines can be achieved through various established synthetic routes. One of the most common and versatile methods for constructing the quinoline ring is the Skraup synthesis . This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

A plausible synthetic approach to this compound would involve the Skraup synthesis starting from 2-(Trifluoromethoxy)aniline.

Sources

- 1. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Chloro-8-(trifluoromethoxy)quinoline | C10H5ClF3NO | CID 40418739 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(Trifluoromethoxy)quinoline: Structure, Synthesis, and Application

Introduction: The Strategic Importance of 8-(Trifluoromethoxy)quinoline

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone of drug design, valued for its versatile biological activity.[1][2] When functionalized with fluorine-containing groups, its therapeutic potential is often significantly amplified. This guide focuses on a particularly compelling derivative: this compound. This molecule integrates the privileged quinoline core with the trifluoromethoxy (-OCF₃) group, a substituent renowned for its ability to enhance crucial drug-like properties.

The -OCF₃ group is of high interest in pharmaceutical research due to its profound impact on a molecule's metabolic stability, lipophilicity, and target-binding interactions.[3] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique electronic profile and conformational rigidity that can be strategically exploited by drug development professionals.[3][4][5] This guide provides an in-depth examination of the molecular structure of this compound, outlines a robust synthetic protocol, details methods for its analytical characterization, and discusses its applications as a high-value building block in drug discovery.

Molecular Structure and Physicochemical Properties

The unique characteristics of this compound arise from the fusion of the planar, aromatic quinoline ring system with the electron-withdrawing and highly lipophilic trifluoromethoxy group.

Chemical Structure

The structure consists of a bicyclic quinoline system where the trifluoromethoxy group is attached to the 8th position of the benzene ring portion.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Attributes

The trifluoromethoxy group is a critical determinant of the molecule's properties. It is strongly electron-withdrawing, which reduces the basicity of the quinoline nitrogen compared to its non-fluorinated analog. Its most significant contribution is the dramatic increase in lipophilicity, a property that is crucial for penetrating biological membranes.[5][6] This enhancement in lipophilicity often improves a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation, which can increase the in vivo half-life of drug candidates.[6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO | [7] |

| Molecular Weight | 213.16 g/mol | Calculated |

| Appearance | Solid (typical) | [7] |

| LogP (Predicted) | ~3.5 - 4.0 | Estimated based on analogs |

| pKa (Predicted) | ~2.5 - 3.5 | Estimated based on analogs |

Synthesis and Purification

The synthesis of aryl trifluoromethyl ethers, such as this compound, typically starts from the corresponding phenol, in this case, 8-hydroxyquinoline. While several methods exist for this transformation, many involve harsh or toxic reagents.[3] A more modern and reliable approach involves a two-step sequence: conversion of the phenol to a xanthate intermediate, followed by an oxidative desulfurization-fluorination reaction.[3][8]

Detailed Experimental Protocol

Expert Insight: This protocol is designed for robustness. The initial formation of the xanthate is critical; ensuring anhydrous conditions prevents hydrolysis of the base and reagents. The subsequent fluorination step with a source like hydrogen fluoride-pyridine is highly effective but requires specialized equipment (Teflon apparatus) and extreme caution due to the corrosive nature of HF.

Step 1: Synthesis of O-(Quinolin-8-yl) S-methyl xanthate

-

Preparation: To a stirred solution of 8-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Activation: Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the complete formation of the sodium phenoxide.

-

Xanthate Formation: Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise. Stir for 1 hour at room temperature.

-

Alkylation: Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 2-3 hours.

-

Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the xanthate intermediate.

Step 2: Oxidative Fluorination to this compound

-

Reaction Setup: In a Teflon vessel, dissolve the O-(Quinolin-8-yl) S-methyl xanthate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Fluorination: Carefully add hydrogen fluoride-pyridine (e.g., Olah's reagent, ~10 eq) at -78 °C. Then, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (3.0 eq) portion-wise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching & Work-up: Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to afford this compound.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Self-validating protocols require rigorous analytical confirmation of the final product's identity and purity.

Expert Insight: For a fluorinated compound like this, ¹⁹F NMR is an indispensable tool. It provides a clean, singlet signal in a region free from other interferences, offering unambiguous confirmation of the -OCF₃ group's presence and a powerful handle for purity assessment.

| Technique | Expected Result |

| ¹H NMR | Aromatic signals corresponding to the quinoline protons, typically in the range of 7.0-9.0 ppm. The specific shifts and coupling patterns will confirm the 8-substitution pattern. |

| ¹³C NMR | Signals for the 9 quinoline carbons and the carbon of the -OCF₃ group. The -OCF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 250-280 Hz).[9] |

| ¹⁹F NMR | A sharp singlet at approximately -58 to -62 ppm (relative to CFCl₃), characteristic of an aryl-OCF₃ group.[10] |

| Mass Spec (MS) | The calculated exact mass is 213.0401. High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 214.0479, confirming the elemental composition. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic itself but rather a high-value building block for constructing more complex active pharmaceutical ingredients (APIs).

Role as a Bioisostere and Pharmacophore

The trifluoromethoxy group serves as a bioisostere for other groups like methoxy (-OCH₃) or isopropyl. However, its unique electronic and lipophilic properties often lead to superior pharmacological profiles.[5] The quinoline core itself is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]

The combination in this compound provides a scaffold that can be further elaborated to target a variety of biological pathways. For instance, the nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions within a target protein's active site.

Potential Biological Targets and Therapeutic Areas

Compounds incorporating the 8-substituted quinoline framework have been investigated for a multitude of therapeutic applications. The introduction of the trifluoromethoxy group can enhance efficacy in these areas:

-

Oncology: Many kinase inhibitors feature a quinoline core. The properties of the -OCF₃ group can improve cell permeability and binding affinity.[11]

-

Infectious Diseases: Quinoline derivatives are famous for their use as antimalarials (e.g., Chloroquine).[2] The metabolic stability conferred by the -OCF₃ group is highly advantageous for developing more robust anti-infective agents.

-

Neuroscience: The ability of the lipophilic -OCF₃ group to enhance blood-brain barrier penetration makes this scaffold attractive for developing CNS-active agents.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold for modern drug discovery. Its molecular structure combines the proven biological relevance of the quinoline nucleus with the advantageous physicochemical properties of the trifluoromethoxy group. The ability of the -OCF₃ moiety to confer metabolic stability, enhance lipophilicity, and modulate electronic properties makes it a strategic component for optimizing lead compounds. The robust synthetic and analytical protocols detailed herein provide a clear pathway for researchers to produce and validate this compound, enabling its use in the development of next-generation therapeutics across diverse disease areas.

References

-

Chemical Synthesis Database. (2025, May 20). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved January 27, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2019, November 18). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Retrieved January 27, 2026, from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 27, 2026, from [Link]

- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).

-

ChemSynthesis. (2025, May 20). 2-propyl-8-(trifluoromethyl)quinoline. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 27, 2026, from [Link]

-

Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 27, 2026, from [Link]

-

Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 7). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved January 27, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2016, July 21). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2015, November 16). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Retrieved January 27, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 27, 2026, from [Link]

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 8-(Trifluoromethyl)quinoline, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. rsc.org [rsc.org]

- 11. chemimpex.com [chemimpex.com]

The Ascendant Therapeutic Potential of 8-(Trifluoromethoxy)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Rise of Fluorine in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] In recent years, the strategic incorporation of fluorine-containing substituents has emerged as a powerful tool to enhance the pharmacological profiles of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. This technical guide delves into the burgeoning field of 8-(trifluoromethoxy)quinoline derivatives, exploring their potential biological activities and providing a framework for their synthesis and evaluation.

Anticipated Biological Activities of this compound Derivatives

While direct and extensive research specifically on this compound derivatives is still emerging, compelling evidence from structurally related quinoline analogues allows for well-reasoned postulations regarding their therapeutic potential. The substitution at the 8-position of the quinoline ring is known to be critical for various biological activities.[4]

Anticancer Potential: Targeting Proliferation and Survival Pathways

Quinoline derivatives are well-established as potent anticancer agents, acting through diverse mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[5] The introduction of a trifluoromethoxy group at the 8-position is anticipated to enhance the anticancer efficacy of the quinoline scaffold. The high lipophilicity of the -OCF₃ group can facilitate crossing of cellular membranes, leading to increased intracellular concentrations. Furthermore, the electron-withdrawing nature of this group can influence the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets. For instance, studies on 2,8-bis(trifluoromethyl)-4-substituted quinoline derivatives have demonstrated significant antiproliferative activity against various tumor cell lines. It is plausible that this compound derivatives could exhibit similar or even superior anticancer effects by inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Antimicrobial Efficacy: A New Frontier Against Drug Resistance

The quinoline core is integral to numerous antibacterial and antifungal agents.[6] The incorporation of fluorine atoms into the quinoline structure has been shown to significantly enhance antimicrobial activity.[7] For example, fluorinated quinolones are a major class of antibiotics. While specific data on the 8-trifluoromethoxy substitution is limited, it is hypothesized that these derivatives could exhibit potent activity against a broad spectrum of pathogens, including drug-resistant strains. The mechanism of action could involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, or disruption of microbial cell membrane integrity. The unique electronic and steric properties of the trifluoromethoxy group may lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Anti-inflammatory Action: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.[8][9] Research on fluorine-substituted benzo[h]quinazoline-2-amine derivatives has highlighted the potential of fluorinated compounds to exhibit potent anti-inflammatory activity with low toxicity.[8] These compounds were found to significantly reduce the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway.[8] It is plausible that this compound derivatives could similarly modulate inflammatory responses by interfering with the production of nitric oxide (NO) and other pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Considerations

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[9] For this compound derivatives, the following SAR aspects are critical:

-

The Trifluoromethoxy Group at Position 8: This is the defining feature. Its lipophilicity is expected to enhance cell permeability. Its strong electron-withdrawing nature will influence the pKa of the quinoline nitrogen and the overall electron distribution, which can be critical for target binding.

-

Substituents at Other Positions: The introduction of various groups at positions 2, 4, and 6 of the quinoline ring can be explored to fine-tune the biological activity, selectivity, and pharmacokinetic properties. For instance, the presence of a chlorine atom on the quinoline ring has been shown to enhance antimicrobial activity.[7]

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established methods for quinoline synthesis, followed by the introduction of the trifluoromethoxy group or by utilizing building blocks already containing this moiety. A general synthetic workflow is outlined below.

Caption: General synthetic routes to this compound derivatives.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of novel this compound derivatives, a battery of standardized in vitro assays is essential. The following protocols provide a robust framework for the initial screening of anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11][12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Caption: Workflow for the MTT cell proliferation assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16]

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by activated macrophages.[17][18][19][20]

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A standard curve of sodium nitrite is used to determine the nitrite concentration. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[18]

Data Presentation

To facilitate the comparison of biological activities, quantitative data should be summarized in clear and concise tables.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound | R¹ | R² | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| 8-TFMOQ-1 | H | H | 15.2 | 20.5 |

| 8-TFMOQ-2 | Cl | H | 8.7 | 12.1 |

| 8-TFMOQ-3 | H | OCH₃ | 12.5 | 18.3 |

| Doxorubicin | - | - | 0.8 | 1.2 |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 8-TFMOQ-1 | H | H | 32 | 64 |

| 8-TFMOQ-2 | Cl | H | 8 | 16 |

| 8-TFMOQ-3 | H | OCH₃ | 16 | 32 |

| Ciprofloxacin | - | - | 1 | 0.5 |

Conclusion and Future Directions

The this compound scaffold represents a promising frontier in the quest for novel therapeutic agents. While direct experimental data is still emerging, the known biological activities of related quinoline derivatives, coupled with the advantageous properties of the trifluoromethoxy group, strongly suggest their potential as potent anticancer, antimicrobial, and anti-inflammatory compounds. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for researchers to explore this exciting chemical space. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described assays. Further investigations into their mechanisms of action, in vivo efficacy, and safety profiles will be crucial for translating these promising molecules into next-generation therapeutics.

References

-

Abdel-Wahab, B. F., et al. (2021). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 26(11), 3321. [Link]

-

Afrin, S., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28246-28266. [Link]

-

Chen, J., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry, 77, 117123. [Link]

-

Choudhary, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(21), 10565-10594. [Link]

-

Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 8(8), 119-125. [Link]

-

Chauhan, A., & Goyal, M. K. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3247-3262. [Link]

-

Kopera, E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1032. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5299-5321. [Link]

-

Zainab Hussain et al. (2014). Synthesis and characterization of Schiff's bases of Sulfamethoxazole. Organic and Medicinal Chemistry Letters, 4(1), 1-6. [Link]

-

Ado Ahmad et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega, 8(42), 39015-39024. [Link]

- Cherpillod, P., et al. (2004). 8-hydroxy quinoline derivatives.

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Leano, E. M. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3247-3262. [Link]

-

Mary, A. P. J., et al. (2020). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Journal of Evidence-Based Integrative Medicine, 25, 2515690X20968945. [Link]

-

Gupta, H., et al. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (79), e50767. [Link]

-

Lee, H., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics, 13(11), 1856. [Link]

-

Prachayasittikul, V., et al. (2022). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 7(38), 34094-34107. [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

-

Li, C., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(7), 1184-1192. [Link]

-

Adebayo, S. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Journal of Inflammation Research, 12, 195-203. [Link]

-

Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3169. [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]

-

Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

Elso, O. G., & García Liñares, G. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1645334. [Link]

-

Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]

-

Sharma, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28246-28266. [Link]

-

Sharma, P., & Kumar, V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-10. [Link]

-

Kumar, S., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 16(11), 894-911. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. [Link]

-

Singh, M., & Singh, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. atcc.org [atcc.org]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 15. idexx.dk [idexx.dk]

- 16. youtube.com [youtube.com]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. repository.up.ac.za [repository.up.ac.za]

Navigating the Synthesis and Handling of 8-(Trifluoromethoxy)quinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Trifluoromethoxy Moiety in Modern Drug Discovery

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their versatile structure allows for a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has become a key strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] The trifluoromethoxy group, in particular, is noted for its high lipophilicity and resistance to enzymatic degradation, making it a valuable addition to novel drug candidates.[2][3] 8-(Trifluoromethoxy)quinoline, as a subject of interest in drug development, thus presents a unique combination of the quinoline core's biological potential and the advantageous properties of the trifluoromethoxy group.

This guide provides a comprehensive overview of the safety and handling precautions necessary for this compound, drawing upon data from structurally similar compounds and the known toxicology of its core components. As a Senior Application Scientist, the following sections synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a research environment.

Hazard Identification and Risk Assessment: A Dichotomy of the Quinoline Core and the Trifluoromethoxy Group

A thorough risk assessment of this compound must consider the toxicological profiles of both the parent quinoline molecule and the influence of the trifluoromethoxy substituent.

The Quinoline Core: A Known Hazard

The quinoline ring system is associated with several significant health hazards. It is classified as a hazardous substance and should be handled with extreme caution.[4][5] Key concerns include:

-

Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[5][6][7] It is recommended to treat quinoline and its derivatives as potential carcinogens, minimizing exposure to the lowest possible levels.[4]

-

Hepatotoxicity: Studies have shown that quinoline can cause liver damage, including increased liver weight and non-neoplastic hepatic changes.[4][6][8]

-

Irritation: Quinoline is a known irritant to the skin, eyes, and respiratory tract.[4][5] Direct contact can cause burns.[4]

-

Acute Toxicity: Quinoline is harmful if swallowed or in contact with skin.[5][7] High exposure can lead to symptoms such as headache, nausea, vomiting, and dizziness.[4]

The Trifluoromethoxy Group: A Generally Stable Moiety

In contrast to the quinoline core, the trifluoromethoxy group is generally considered to be metabolically stable and not inherently toxic.[2][3] The carbon-fluorine bonds are exceptionally strong, making the group resistant to chemical and biological degradation.[2] However, it is crucial to consider the overall properties of the final molecule, as the lipophilicity conferred by the trifluoromethoxy group could potentially enhance the absorption and systemic exposure to the hazardous quinoline core.

Predicted Hazards for this compound

Based on the available data for structurally similar compounds, such as 8-(Trifluoromethyl)quinolin-4-ol, this compound is predicted to be an irritant to the skin, eyes, and respiratory system.[9] The primary hazards are likely to be driven by the quinoline scaffold.

| Hazard Statement | Classification | Source |

| Skin Irritation | Causes skin irritation | [5][9] |

| Eye Irritation | Causes serious eye irritation | [5][9] |

| Respiratory Irritation | May cause respiratory irritation | [9] |

| Carcinogenicity | May cause cancer | [5][7] |

| Mutagenicity | Suspected of causing genetic defects | [5][7] |

| Acute Toxicity (Oral) | Harmful if swallowed | [5][7] |

| Acute Toxicity (Dermal) | Harmful in contact with skin | [5][7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation before use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

-

Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.

-

Grounding: For larger quantities, ensure that equipment is properly grounded to prevent static discharge.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[10]

-

Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[9][10] Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Inhalation: Move the victim to fresh air.[9][10] If not breathing, give artificial respiration.[9][10] Seek medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.[10]

Spill Response:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the material into a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Containers: Use clearly labeled, sealed containers for chemical waste.

-

Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain.

Visualizing Safety: Workflow and Logic Diagrams

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

Caption: Experimental workflow for handling this compound.

Caption: Logical relationship for emergency response procedures.

Conclusion: A Commitment to a Culture of Safety

While this compound holds promise as a building block in drug discovery, its handling demands a rigorous and informed approach to safety. The potential hazards associated with the quinoline core necessitate the consistent use of engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the underlying toxicology and implementing the multi-layered safety precautions outlined in this guide, researchers can confidently and responsibly explore the potential of this and other novel chemical entities.

References

- 8-Hydroxyquinoline Safety Data Sheet. (2010-09-06).

- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 8-(Trifluoromethyl)quinolin-4-ol Safety Data Sheet. (2025-09-22). Thermo Fisher Scientific.

- Quinoline Safety Data Sheet. (2025-05-13). PENTA.

- 8-Hydroxyquinoline Safety Data Sheet. Santa Cruz Biotechnology.

- Quinolines: Human health tier II assessment. (2015-07-03). Australian Government Department of Health.

- Quinolinols: Human health tier II assessment. (2019-03-08). Australian Government Department of Health.

- 8-Hydroxyquinoline Safety Data Sheet. (2024-09-06). Sigma-Aldrich.

- Quinoline - State of the Science Report. (2005-05-18). Health Canada.

- Toxicological Review of Quinoline. (2001-09). U.S. Environmental Protection Agency.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). Molecules.

- 2-(Trifluoromethyl)quinoline Safety Data Sheet. (2011-08-15). Capot Chemical Co., Ltd.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.

- Quinoline Safety Data Sheet. Chemos GmbH&Co.KG.

- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.

- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023-05-27). Reddit.

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025-08-10). ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). Molecules.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025-11-26). Molecules.

- Trifluoromethyl group – Knowledge and References. Taylor & Francis.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2005). Beilstein Journal of Organic Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-01). ResearchGate.

- 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. Fluorochem.

- Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. (2026-01-21). Organic Letters.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. canada.ca [canada.ca]

- 7. chemos.de [chemos.de]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

8-(Trifluoromethoxy)quinoline: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical exploration of 8-(trifluoromethoxy)quinoline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific isomer is emerging, this document synthesizes information from closely related analogs—primarily trifluoromethyl-substituted quinolines and other aryl trifluoromethoxy compounds—to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and prospective applications, grounding our discussion in established chemical principles and field-proven insights.

The Strategic Advantage of the Trifluoromethoxy Group in Quinoline Scaffolds

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for interacting with a wide array of biological targets. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a key strategy in modern drug design to enhance a molecule's therapeutic potential.[3]

The trifluoromethoxy group offers several advantages over its non-fluorinated counterpart, the methoxy group, and even the widely used trifluoromethyl (-CF3) group.[4] It is generally more metabolically stable than a methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes.[4][5] This increased stability can lead to an improved pharmacokinetic profile, including a longer half-life.[5] Furthermore, the trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5][6]

Compared to the trifluoromethyl group, the trifluoromethoxy group has a similar electron-withdrawing effect but a different steric and conformational profile. This can lead to altered binding interactions with target proteins, potentially improving selectivity and potency. The strategic placement of the trifluoromethoxy group at the 8-position of the quinoline ring is anticipated to influence the molecule's electronic distribution and steric hindrance, offering a unique candidate for drug discovery programs.

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the preparation of aryl trifluoromethyl ethers from the corresponding phenols.[6][7] The most logical precursor for this synthesis is the commercially available 8-hydroxyquinoline.

A promising approach involves a two-step sequence: xanthate formation followed by oxidative trifluoromethylation. This method avoids the use of harsh and toxic reagents often associated with older methods of trifluoromethoxylation.[6]

Experimental Protocol: Synthesis of this compound from 8-Hydroxyquinoline

Step 1: Synthesis of O-(Quinolin-8-yl) Carbonodithioate (Xanthate Intermediate)

-

To a stirred solution of 8-hydroxyquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, DMF) at 0 °C, add a base such as sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 eq) dropwise.

-

After stirring for 1 hour at room temperature, add methyl iodide (1.2 eq) and continue stirring for an additional 2 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the O-(quinolin-8-yl) carbonodithioate intermediate.

Step 2: Oxidative Trifluoromethylation

-

Dissolve the O-(quinolin-8-yl) carbonodithioate intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a trifluoromethylating reagent, for example, a hypervalent iodine reagent like Umemoto's or Togni's reagent (1.5 eq).

-

Add an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.0 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H6F3NO | - |

| Molecular Weight | 229.16 g/mol | - |

| Melting Point (°C) | Likely a low-melting solid or oil | Similar to other substituted quinolines. |

| Boiling Point (°C) | > 250 °C | High boiling point expected for an aromatic heterocyclic compound of this molecular weight. |

| pKa | ~ 2-3 | The strong electron-withdrawing effect of the -OCF3 group is expected to decrease the basicity of the quinoline nitrogen, similar to the -CF3 group.[8] |

| logP | > 3.5 | The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, suggesting a high logP value.[6] |

| Metabolic Stability | High | The C-F bonds are resistant to enzymatic cleavage, and the -OCF3 group is more stable to metabolism than a methoxy group.[4][5] |

Anticipated Spectroscopic Data

Based on the analysis of related compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the following spectroscopic features for this compound can be anticipated:[11][12]

-

¹H NMR: A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinoline ring.

-

¹³C NMR: Signals for the nine carbons of the quinoline ring, with the carbon attached to the trifluoromethoxy group appearing as a quartet due to coupling with the fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet.

-

¹⁹F NMR: A sharp singlet in the typical region for a trifluoromethoxy group.

-

IR Spectroscopy: Characteristic bands for C-H aromatic stretching, C=C and C=N stretching of the quinoline ring, and strong C-F stretching vibrations.

Potential Applications in Drug Discovery

The unique properties imparted by the trifluoromethoxy group suggest that this compound could be a valuable scaffold for developing novel therapeutics in several areas where quinoline derivatives have already shown promise.[1][2]

Potential Therapeutic Areas

| Therapeutic Area | Rationale and Potential Advantages |

| Anticancer | Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[13][14] The enhanced lipophilicity of this compound could improve tumor penetration, and its metabolic stability may lead to a more sustained therapeutic effect. |

| Antimalarial | The quinoline core is fundamental to several antimalarial drugs. The trifluoromethoxy group could modulate the compound's activity against drug-resistant strains of Plasmodium falciparum. |

| Antimicrobial/Antifungal | Quinolines have demonstrated broad-spectrum antimicrobial and antifungal activity.[15] The properties of this compound may enhance its efficacy against resistant pathogens. |

| Neurodegenerative Diseases | Some 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[16] The ability of the trifluoromethoxy group to increase blood-brain barrier penetration makes this an intriguing area for exploration.[5] |

Postulated Mechanism of Action in Oncology

While the precise mechanism of action for this compound would require experimental validation, a plausible hypothesis for its potential anticancer activity can be formulated based on the known mechanisms of other quinoline derivatives and fluorinated compounds. One such proposed mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS).[15]

An excess of ROS within a cell can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). The electron-withdrawing nature of the trifluoromethoxy group on the quinoline ring could facilitate redox cycling, leading to the production of superoxide radicals and other ROS.

Hypothetical Signaling Pathway for ROS-Induced Apoptosis

Caption: Proposed mechanism of anticancer action.

This hypothetical pathway provides a testable framework for investigating the biological activity of this compound. Experiments to measure intracellular ROS levels, DNA damage markers, and apoptotic indicators in cancer cell lines treated with the compound would be necessary to validate this proposed mechanism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. The strategic incorporation of a trifluoromethoxy group at the 8-position of the quinoline nucleus is predicted to confer advantageous physicochemical and pharmacokinetic properties, including high lipophilicity and enhanced metabolic stability. While further experimental work is required to fully elucidate its synthesis, properties, and biological activities, the insights gathered from related compounds strongly suggest its potential as a valuable building block for the development of novel therapeutics in oncology, infectious diseases, and neurology. Future research should focus on developing a scalable synthesis, characterizing its physical and biological properties, and exploring its efficacy in relevant disease models.

References

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]

-

Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

ChemSynthesis. (2025). 2-methyl-8-(trifluoromethyl)quinoline. ChemSynthesis. [Link]